molecular formula C13H10F3NS B2914099 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-28-8

4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2914099
CAS RN: 861210-28-8
M. Wt: 269.29
InChI Key: NANQLWDUWSXNND-UHFFFAOYSA-N
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Description

The compound “4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a heterocyclic compound with a benzene ring fused with a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 6-Fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines and the corresponding aromatic quinolines have been obtained from 4-fluoro- or 2,4-difluoroanilines, and pyridine-3-carbaldehyde and allylmagnesium bromide .


Chemical Reactions Analysis

Quinoline derivatives exhibit a variety of chemical reactions. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Quinoline derivatives have been the focus of extensive study due to their versatile applications in organic synthesis and material science. For instance, the synthesis of novel quinoline-based derivatives through palladium-catalyzed reactions or other synthetic pathways has been explored to understand their electronic and nonlinear optical (NLO) properties. Such studies often involve detailed analysis using techniques like Density Functional Theory (DFT) calculations, suggesting that these compounds exhibit significant NLO properties, making them potential candidates for technological applications in materials science (Khalid et al., 2019).

Photophysical and Electroluminescence Properties

Research into the luminescence properties of quinoline derivatives has shown their potential in creating efficient electroluminescent devices. For example, studies have revealed that systematic methyl substitution in metal tris(8-quinolinolato) chelates can significantly influence photoluminescence efficiency and thermal stability, impacting the performance of organic light-emitting devices (Sapochak et al., 2001).

Potential Pharmaceutical Applications

Quinoline derivatives have also been investigated for their potential pharmaceutical applications, including antimicrobial and anticancer activities. The synthesis of pyrano[3,2-c]quinoline analogues, for instance, has shown promising results in anti-inflammatory and anticancer screening, suggesting a role for these compounds in developing new therapeutic agents (Upadhyay et al., 2018).

Safety and Hazards

Safety data sheets for similar compounds suggest that they may be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANQLWDUWSXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline

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